molecular formula C12H4F2N2O B1450735 2-(5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile CAS No. 2083617-82-5

2-(5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile

Cat. No.: B1450735
CAS No.: 2083617-82-5
M. Wt: 230.17 g/mol
InChI Key: FKMLTPDJPCYVHT-UHFFFAOYSA-N
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Description

2-(5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile is a chemical compound with the molecular formula C12H4F2N2O. It is known for its strong electron-withdrawing properties and is used as a building block in the synthesis of non-fullerene acceptors for organic photovoltaic devices .

Mechanism of Action

Target of Action

The primary target of 2-(5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile, also known as 2FIC, is the electron-deficient molecules in organic photovoltaic devices . It is used as a building block to prepare non-fullerene acceptors (NFAs) such as ITIC-2F, IHIC-2F, IEIC-2F, IXIC-2F for highly efficient organic photovoltaic devices .

Mode of Action

This compound is a strong electron-withdrawing molecule. It can react with aldehydes through the Knoevenagel condensation reaction . This allows product absorption to extend to the near-infrared region through intramolecular charge transfer between strongly electron molecules and strong electron absorber molecules .

Biochemical Pathways

The compound is involved in the biochemical pathway of organic solar cell production. It contributes to the creation of non-fullerene acceptors (NFAs) which are key components in the pathway of converting solar energy into electrical energy .

Result of Action

The result of the action of this compound is the creation of highly efficient organic photovoltaic devices . By extending product absorption to the near-infrared region, it improves the power conversion efficiency and fill factor of these devices .

Action Environment

The action of this compound is influenced by the chemical environment in which it is used. Factors such as the presence of other reactants (like aldehydes), temperature, and pressure can affect the efficiency of the Knoevenagel condensation reaction and, consequently, the performance of the resulting organic photovoltaic devices .

Biochemical Analysis

Biochemical Properties

2-(5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile plays a significant role in biochemical reactions, particularly in the field of organic electronics. It interacts with various biomolecules through its strong electron-withdrawing capabilities. One of the key reactions involving this compound is the Knoevenagel condensation, where it reacts with aldehydes to extend the light absorption range of the resulting product into the near-infrared region . This interaction is crucial for enhancing the efficiency of organic solar cells.

Cellular Effects

The effects of this compound on cellular processes are primarily related to its role in optoelectronic applications. In organic solar cells, this compound functions as an electron acceptor material. During device operation, sunlight excites electrons in the donor material, which are then transferred to the lowest unoccupied molecular orbital of the electron acceptor. This process influences cell function by enhancing the efficiency of light absorption and charge transfer.

Molecular Mechanism

At the molecular level, this compound exerts its effects through intramolecular charge transfer. The compound’s molecular configuration, which includes a highly electron-deficient unit, enhances the intramolecular charge transfer characteristics of the excited states . This mechanism reduces the optical bandgap, allowing for more efficient light absorption and energy conversion in organic solar cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are critical factors. Studies have shown that this compound maintains its optoelectronic properties over time, making it a reliable component for long-term applications

Dosage Effects in Animal Models

The effects of this compound at different dosages have been studied in animal models. It has been observed that varying the dosage can influence the efficiency of organic solar cells. Higher doses may lead to increased efficiency, but there is also a risk of toxic or adverse effects at very high doses . Careful dosage optimization is essential to balance efficiency and safety.

Metabolic Pathways

This compound is involved in metabolic pathways related to its electron-withdrawing properties. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions are crucial for its role in enhancing the efficiency of organic photovoltaic devices.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions affect its localization and accumulation, which are important for its function in optoelectronic applications.

Subcellular Localization

The subcellular localization of this compound is directed by targeting signals and post-translational modifications. These mechanisms ensure that the compound is directed to specific compartments or organelles where it can exert its effects most efficiently . This localization is essential for optimizing its role in organic solar cells and other applications.

Preparation Methods

Chemical Reactions Analysis

Scientific Research Applications

2-(5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile is primarily used in the field of organic electronics, particularly in the development of organic photovoltaic devices. It serves as a building block for non-fullerene acceptors, which are crucial for enhancing the efficiency of organic solar cells . The compound’s strong electron-withdrawing properties and ability to form stable charge-transfer complexes make it valuable in this context .

Comparison with Similar Compounds

2-(5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile is compared with other similar compounds such as:

The uniqueness of this compound lies in its specific electronic properties and its ability to form highly efficient charge-transfer complexes, making it a valuable component in the development of next-generation organic photovoltaic devices .

Properties

IUPAC Name

2-(5,6-difluoro-3-oxoinden-1-ylidene)propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4F2N2O/c13-10-1-8-7(6(4-15)5-16)3-12(17)9(8)2-11(10)14/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKMLTPDJPCYVHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(C#N)C#N)C2=CC(=C(C=C2C1=O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2083617-82-5
Record name (5,6-Difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile
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2-(5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile
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2-(5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile
Reactant of Route 4
2-(5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile
Reactant of Route 5
2-(5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile
Reactant of Route 6
2-(5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile

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